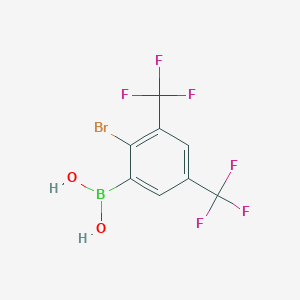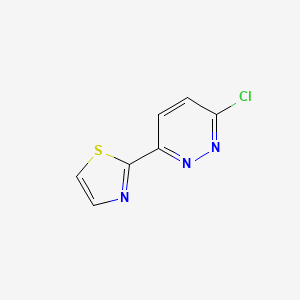
3-Chloro-6-thiazol-2-yl-pyridazine
Descripción general
Descripción
Molecular Structure Analysis
The title compound, C7H5ClN4, is almost planar with a root mean square (r.m.s.) deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° . The packing results in polymeric chains extending along the a axis .Chemical Reactions Analysis
Thiazoles, a group that 3-Chloro-6-thiazol-2-yl-pyridazine belongs to, have been found to exhibit a wide range of pharmacological activities . They have been used as a scaffold to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Physical And Chemical Properties Analysis
Thiazole, a group that 3-Chloro-6-thiazol-2-yl-pyridazine belongs to, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
3-Chloro-6-thiazol-2-yl-pyridazine: and its derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a common structure in this class of compounds, is known for its presence in various antimicrobial drugs like sulfathiazole . Researchers have been exploring modifications at different positions on the thiazole moiety to enhance antimicrobial efficacy.
Anticancer Research
Thiazole derivatives, including those with a pyridazine ring, are being investigated for their anticancer properties. Compounds like tiazofurin, which contain a thiazole ring, have shown promise in antineoplastic treatments . The focus is on understanding the mechanisms by which these compounds interact with cancer cells and inhibit growth.
Anti-Alzheimer’s Disease
The thiazole structure is also being explored for its potential in treating neurodegenerative diseases, such as Alzheimer’s. The ability of thiazole derivatives to interact with amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s, is a significant area of research .
Antihypertensive Effects
Studies have indicated that thiazole derivatives can exhibit antihypertensive activity. This application is particularly interesting for the development of new medications that can manage high blood pressure with fewer side effects .
Antioxidant Properties
The antioxidant capacity of thiazole compounds is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Thiazole derivatives are being evaluated for their ability to scavenge free radicals and protect cells from damage .
Hepatoprotective Activities
Research into the hepatoprotective effects of thiazole derivatives is ongoing. These compounds may offer a therapeutic approach for liver diseases by protecting hepatic cells from toxins and reducing inflammation .
Each of these applications represents a unique field of study where 3-Chloro-6-thiazol-2-yl-pyridazine could potentially make a significant impact. Ongoing research in these areas continues to uncover new possibilities and applications for this compound and its derivatives. The rich and diverse biological activities associated with the thiazole ring make it a valuable scaffold in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
2-(6-chloropyridazin-3-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHAJGKRNSLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-thiazol-2-yl-pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




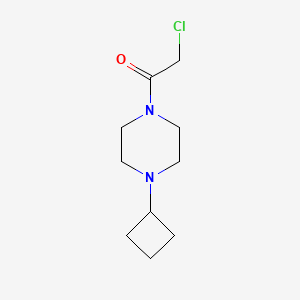

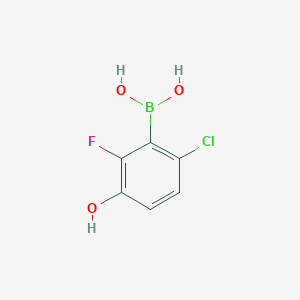

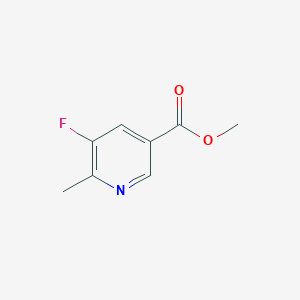

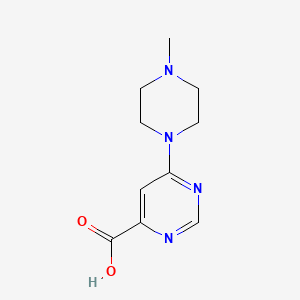

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
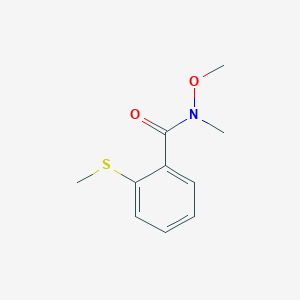
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)

